N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide
説明
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide, also known as Etizolam, is a benzodiazepine analog that has gained popularity in recent years due to its potential therapeutic applications. It was first synthesized in Japan in the 1980s and has since been used as an anxiolytic, hypnotic, and anticonvulsant agent. In
作用機序
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a reduction in neuronal excitability, leading to its anxiolytic, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been found to have several biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to reduce the severity and frequency of seizures in animal models. Additionally, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been found to have a low potential for abuse and dependence compared to other benzodiazepines.
実験室実験の利点と制限
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has several advantages for laboratory experiments, including its high potency and selectivity for the GABA-A receptor. It also has a rapid onset of action and a relatively short half-life, making it useful for studying the acute effects of GABAergic drugs. However, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has several limitations, including its potential for sedation and respiratory depression at high doses. Additionally, its use in animal studies may not be representative of its effects in humans.
将来の方向性
There are several future directions for the study of N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide use and its potential for abuse and dependence. Finally, the development of novel benzodiazepine analogs with improved therapeutic profiles and reduced side effects may lead to the discovery of new treatments for neurological disorders.
科学的研究の応用
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been widely studied for its potential therapeutic applications, including its anxiolytic, hypnotic, and anticonvulsant properties. It has been found to be effective in treating anxiety disorders, insomnia, and epilepsy. Additionally, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been investigated for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.
特性
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-4-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-19-13-11-16(12-14-19)18-17(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXPKUPHJZHOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。